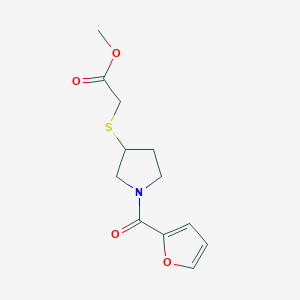

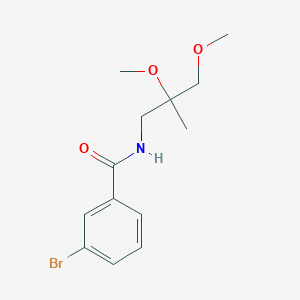

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenylbutanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as THPPA and has been synthesized using various methods. The purpose of

Wissenschaftliche Forschungsanwendungen

Overview of Recent Advances in 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarins, a related family to the compound , have been identified as significant due to their chemical, photochemical, and biological properties. These compounds serve as crucial intermediates in pharmaceutical, perfumery, and agrochemical industries. Their applications span across genetics, pharmacology, and microbiology, highlighting their versatility in scientific research (Yoda, 2020).

Pharmacological and Nutritional Effects of Natural Coumarins

Coumarins, sharing a structural similarity with the target compound, have a wide spectrum of bioactivities including antitumor, anti-inflammatory, antiviral, and antibacterial effects. This suggests potential applications in designing and developing new therapeutic agents based on structural modification to enhance activity and reduce toxicity (Zhu & Jiang, 2018).

Small Molecules Against Fusarium oxysporum

Research on small molecules like (Z)-1-(1.5-Dimethyl-1H-pyrazole-3-yl)-3-hydroxy but-2-en-1-one offers insights into the development of antifungal agents. The pharmacophore sites identified in these molecules could provide a basis for the synthesis of new compounds with enhanced biological activity (Kaddouri et al., 2022).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study of selective chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, underscores the importance of understanding the metabolic pathways of synthetic compounds for their potential therapeutic applications (Khojasteh et al., 2011).

Tetrahydrobenzo[b]pyrans Construction Using Organocatalysts

The synthesis of tetrahydrobenzo[b]pyrans, closely related to the structural features of the compound , using organocatalysts indicates the role of green chemistry in developing new pharmaceuticals and materials with less environmental impact (Kiyani, 2018).

Eigenschaften

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-2-16(14-6-4-3-5-7-14)18(21)19-11-8-17(20)15-9-12-22-13-10-15/h3-7,15-17,20H,2,8-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDBTFPDBJIEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2629114.png)

![4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629117.png)

![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)

![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2629122.png)

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2629125.png)

![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)

![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)